4,4'-DDT (ring-13C12) 4,4'-DDT (ring-13C12)
Brand Name: Vulcanchem
CAS No.: 104215-84-1
VCID: VC0028463
InChI: InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
Molecular Formula: C14H9Cl5
Molecular Weight: 366.384

4,4'-DDT (ring-13C12)

CAS No.: 104215-84-1

Cat. No.: VC0028463

Molecular Formula: C14H9Cl5

Molecular Weight: 366.384

* For research use only. Not for human or veterinary use.

4,4'-DDT (ring-13C12) - 104215-84-1

Specification

CAS No. 104215-84-1
Molecular Formula C14H9Cl5
Molecular Weight 366.384
IUPAC Name 1-chloro-4-[2,2,2-trichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Standard InChI InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Standard InChI Key YVGGHNCTFXOJCH-WCGVKTIYSA-N
SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

4,4'-DDT (ring-13C12) is identified by the Chemical Abstracts Service (CAS) registry number 104215-84-1. This compound maintains the characteristic structure of conventional DDT while incorporating carbon-13 isotopes specifically within its aromatic ring systems.

Molecular Specifications

The compound features the following key molecular parameters:

ParameterValue
Molecular Formula13C12C2H9Cl5
Molecular Weight366.40 g/mol
Accurate Mass363.9549
CAS Number104215-84-1

Table 1: Molecular specifications of 4,4'-DDT (ring-13C12)

Structural Composition

4,4'-DDT (ring-13C12) features two phenyl rings connected by a carbon chain with multiple chlorine substituents. The critical distinction from conventional DDT is that the carbon atoms in the aromatic rings are 13C isotopes rather than the more common 12C. This isotopic labeling creates a compound that behaves chemically identical to regular DDT but can be distinguished through mass spectrometric analysis .

Nomenclature and Identification

Chemical Naming Conventions

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 4,4'-DDT (ring-13C12)

  • 4,4'-DDT 13C12

  • P,P'-DDT-13C12

  • (P,P'-Dichlorodiphenyl)Trichloroethane (Ring-13C12)

  • Benzene-13C6; 1,1'-(2,2,2-trichloroethylidene)bis[4-chloro- (9CI)

  • 4,4'-Dichlorodiphenyltrichloroethane-13C12

This diversity in nomenclature reflects the compound's presence across different research contexts and analytical applications .

FormulationConcentrationMatrixPrice Range (€)Typical Delivery Time
Solution100 μg/mLNonane867.00~2 weeks
Solution100 μg/mLAcetone321.00~2 weeks
Powder1 mgN/A387.00~3 weeks
Powder10 mgN/A2,581.00~3 weeks

Table 2: Commercial formulations of 4,4'-DDT (ring-13C12)

Regulatory Considerations

As a chemical related to DDT, the isotope-labeled version may be subject to controlled substance regulations in some jurisdictions. Many suppliers classify it as a controlled product, requiring additional documentation for purchase and shipping. Its regulated status may result in additional handling fees and extended delivery times .

Applications in Environmental Research

The primary utility of 4,4'-DDT (ring-13C12) lies in environmental monitoring and research applications, where its isotope-labeled structure provides significant analytical advantages.

Internal Standard for Quantitative Analysis

The most common application is as an internal standard in the quantitative analysis of 4,4'-DDT in environmental samples, including:

  • Soil matrices

  • Freshwater and marine water systems

  • Sediment profiles

  • Biological tissues

By adding a known quantity of the isotope-labeled compound to samples before extraction, researchers can account for recovery losses during sample preparation and instrument variability during analysis. This ensures more accurate quantification of native DDT levels in environmental samples.

Method Development and Validation

The compound plays a crucial role in developing and validating analytical methods for DDT detection. Researchers utilize 4,4'-DDT (ring-13C12) to:

  • Optimize extraction procedures

  • Assess instrument performance parameters

  • Determine method detection limits

  • Validate quantification accuracy

  • Establish quality control protocols

These applications help ensure the reliability and reproducibility of environmental monitoring programs focusing on organochlorine contaminants.

Research Applications in Ecological Studies

Degradation Pathway Investigations

One of the most valuable applications of 4,4'-DDT (ring-13C12) is tracking the degradation pathways of DDT in different environmental conditions. By monitoring the ratio of labeled to unlabeled DDT and its metabolites over time, researchers can:

  • Identify predominant breakdown mechanisms

  • Determine degradation rates under various conditions

  • Identify previously unknown metabolites

  • Track the persistence of degradation products

This information is critical for understanding the long-term fate of DDT in ecosystems and developing effective remediation strategies for contaminated sites.

Bioaccumulation Studies

Studies involving 4,4'-DDT (ring-13C12) have significantly contributed to understanding the persistence and bioaccumulation of DDT in ecosystems. Research has demonstrated that DDT remains bioavailable in certain environments long after its application has ceased, continuing to pose potential toxicological risks to wildlife .

The isotope-labeled compound allows researchers to distinguish between historical contamination and new inputs in complex environmental systems, providing critical data for ecological risk assessments and conservation efforts .

Analytical Chemistry Applications

Mass Spectrometric Detection

The 13C isotopic labeling creates a mass shift in the compound's molecular and fragment ions that can be readily detected by mass spectrometry instruments. This property makes 4,4'-DDT (ring-13C12) particularly valuable for:

  • Gas Chromatography-Mass Spectrometry (GC-MS) applications

  • Liquid Chromatography-Mass Spectrometry (LC-MS) methods

  • High-Resolution Mass Spectrometry (HRMS) techniques

The mass difference allows analysts to distinguish between the native compound and the isotope-labeled standard even in complex environmental matrices with potential interferences .

Nuclear Magnetic Resonance Applications

The 13C isotope labeling also provides advantages in Nuclear Magnetic Resonance (NMR) spectroscopy. The enhanced signal from 13C nuclei enables more sensitive detection and structural characterization in research settings .

Relation to Parent Compound DDT

Historical Context and Current Status

While 4,4'-DDT (ring-13C12) is strictly a research tool, understanding its relationship to the parent compound DDT provides important context:

  • DDT was widely used as an insecticide throughout the mid-20th century

  • It functions by opening sodium ion channels in insects' neurons, causing them to fire spontaneously, leading to death

  • Agricultural use is now banned in North America and many other countries due to environmental persistence and ecological impacts

  • Limited use continues in some countries, particularly for malaria control programs

  • DDT and its metabolites remain detectable in many ecosystems decades after application ceased

The isotope-labeled version has become increasingly important for monitoring these legacy contaminants and understanding their continued environmental impact .

Research Findings

Multiple studies referenced in the scientific literature have utilized 4,4'-DDT (ring-13C12) in research contexts. Notable examples include:

  • Balkew et al. - Investigated DDT resistance in mosquito populations

  • Kikankie et al. - Examined malaria vector control strategies

  • Battu et al. - Studied environmental fate in agricultural systems

These studies represent the ongoing importance of isotope-labeled standards in environmental monitoring and public health research related to DDT .

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